Methyl 4-methoxy-5-nitronicotinate
Description
Properties
Molecular Formula |
C8H8N2O5 |
|---|---|
Molecular Weight |
212.16 g/mol |
IUPAC Name |
methyl 4-methoxy-5-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C8H8N2O5/c1-14-7-5(8(11)15-2)3-9-4-6(7)10(12)13/h3-4H,1-2H3 |
InChI Key |
WYVPKKQLRZSSQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC=C1C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Contextualization Within Pyridine Carboxylate Chemistry
The foundational core of Methyl 4-methoxy-5-nitronicotinate is a pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom. bldpharm.com This nitrogen atom imparts unique properties to the ring, differentiating its chemistry from that of benzene. The presence of the nitrogen atom generally deactivates the ring towards electrophilic substitution, while activating it towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen. bldpharm.com
This compound is specifically a derivative of pyridine-3-carboxylic acid, commonly known as nicotinic acid. bldpharm.com The carboxyl group at the 3-position, esterified with a methyl group, defines it as a nicotinate (B505614). The substituents at the 4- and 5-positions, a methoxy (B1213986) and a nitro group respectively, further modulate the electronic properties and reactivity of the pyridine ring. The electron-donating methoxy group and the electron-withdrawing nitro group, along with the ester functionality, create a complex electronic environment that can be exploited in various chemical transformations.
The general class of pyridine carboxylic acids exists as three isomers: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). bldpharm.com These isomers and their derivatives are fundamental building blocks in organic synthesis.
Significance of Nicotinate Derivatives in Advanced Organic Synthesis
Nicotinate (B505614) derivatives, the chemical family to which Methyl 4-methoxy-5-nitronicotinate belongs, are of considerable importance in the field of advanced organic synthesis. These compounds serve as versatile intermediates in the construction of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.
The functional groups on the pyridine (B92270) ring of nicotinate derivatives can be readily modified. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, converted to an amide, or reduced to an alcohol. The pyridine nitrogen can be quaternized or oxidized. These transformations allow for the introduction of diverse functionalities and the construction of a wide array of molecular architectures.
Furthermore, the strategic placement of substituents on the nicotinate scaffold can direct subsequent reactions, enabling regioselective synthesis of highly functionalized pyridine systems. The interplay of electron-donating and electron-withdrawing groups, as seen in this compound, is a key strategy in modern synthetic chemistry to fine-tune the reactivity and properties of target molecules. The development of efficient and sustainable methods for the synthesis of nicotinamide (B372718) derivatives, for example, has been a focus of recent research, highlighting the ongoing relevance of this class of compounds.
Overview of Research Trajectories for Methyl 4 Methoxy 5 Nitronicotinate and Structural Analogues
Strategic Approaches to Pyridine Core Construction
The pyridine ring is a fundamental heterocyclic motif, and its synthesis has been the subject of extensive research. Various strategies have been developed to construct this core, ranging from classical condensation reactions to modern multi-component and cycloaddition approaches.
Esterification and Functional Group Interconversion in Nicotinic Acid Derivatives
The transformation of existing nicotinic acid derivatives through esterification and other functional group interconversions represents a direct and widely used approach to obtaining substituted nicotinates. ub.edufiveable.mesolubilityofthings.comslideshare.net These methods are crucial for modifying the periphery of a pre-existing pyridine ring.
Esterification: The conversion of a carboxylic acid to an ester is a fundamental reaction in organic synthesis. For nicotinic acid derivatives, this is typically achieved by reaction with an alcohol in the presence of an acid catalyst. For instance, methyl 5-hydroxy-4-methoxy-2-nitrobenzoate has been synthesized by reacting 5-hydroxy-4-methoxy-2-nitrobenzoic acid with methanol (B129727) and concentrated sulfuric acid. google.com This straightforward method is applicable to a wide range of nicotinic acids, provided the substituents are stable to the acidic reaction conditions.
Functional Group Interconversion (FGI): FGI encompasses a broad range of reactions that transform one functional group into another. ub.edufiveable.mesolubilityofthings.comslideshare.net In the context of nicotinate synthesis, this could involve the conversion of a hydroxyl group to a methoxy (B1213986) group, a nitro group to an amino group, or a halide to another functional group via nucleophilic substitution. These transformations are essential for accessing a diverse array of substituted nicotinates from common intermediates. For example, the reduction of a nitro group to an amine, followed by diazotization and substitution, can introduce a variety of functionalities at a specific position on the pyridine ring.
| Reaction Type | Description | Example Reactants | Example Products |
| Esterification | Conversion of a carboxylic acid to an ester. | Nicotinic acid, Methanol | Methyl nicotinate |
| Nucleophilic Substitution | Replacement of a leaving group with a nucleophile. | 4-chloronicotinate, Sodium methoxide | 4-methoxynicotinate |
| Reduction | Conversion of a nitro group to an amino group. | Methyl 5-nitronicotinate, H2/Pd | Methyl 5-aminonicotinate |
Annulation and Cycloaddition Reactions for Nicotinate Scaffolds
Annulation and cycloaddition reactions provide powerful methods for the de novo construction of the pyridine ring, allowing for the assembly of highly substituted nicotinates from acyclic precursors.
Diels-Alder Reactions: The [4+2] cycloaddition, or Diels-Alder reaction, is a key strategy for forming six-membered rings. nih.gov In the context of pyridine synthesis, this can involve the reaction of a 1-aza- or 2-azadiene with a suitable dienophile. nih.gov The development of catalytic and intermolecular aza-Wittig reactions has enabled the synthesis of 2-azadienes, which can then undergo Diels-Alder reactions to form polysubstituted pyridines. nih.gov This approach offers a convergent and flexible route to a variety of substitution patterns on the pyridine core.
Azazirconacyclopentadiene Chemistry: A novel procedure for the selective preparation of pyridine derivatives involves the initial coupling of an alkyne and a nitrile to form an azazirconacyclopentadiene. nih.gov This intermediate then reacts with a second, different alkyne in the presence of a nickel catalyst to yield a single isomer of a polysubstituted pyridine. nih.gov This method provides excellent control over the regiochemistry of the final product and has been successfully applied to the synthesis of pyridines with up to five different substituents. nih.gov
| Reaction Type | Key Intermediates | Catalyst/Reagent | Product |
| Aza-Diels-Alder | 2-Azadienes | (varies) | Substituted Pyridines |
| Azazirconacycle Chemistry | Azazirconacyclopentadienes | NiCl2(PPh3)2 | Polysubstituted Pyridines |
Multi-Component Cascade Reactions for Substituted Pyridines
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. rsc.orgrsc.orgresearchgate.netacsgcipr.org These reactions are atom-economical and offer a rapid route to molecular complexity.
Several MCRs have been developed for the synthesis of substituted pyridines. nih.govrsc.orgrsc.orgresearchgate.netacsgcipr.org For example, a one-pot, three-component cascade reaction catalyzed by cesium carbonate under solvent-free conditions has been used to synthesize multisubstituted pyridones. rsc.org This process involves a Michael addition, elimination, and intermolecular cyclization sequence. Another approach utilizes a two-pot, three-component procedure involving a catalytic intermolecular aza-Wittig reaction to generate 2-azadienes, which then undergo Diels-Alder reactions. nih.gov Furthermore, the use of hydrotalcite as a solid, reusable base catalyst has been demonstrated in the one-pot synthesis of highly substituted pyridines from aldehydes, malononitrile, and thiophenol. researchgate.net These MCRs provide access to a wide diversity of substituted pyridines from readily available starting materials. rsc.org
Introduction and Manipulation of Methoxy and Nitro Functionalities
The introduction of methoxy and nitro groups onto the pyridine ring is a critical step in the synthesis of this compound. The electronic properties of the pyridine ring, particularly its electron-deficient nature, present unique challenges for these transformations.
Nitration Strategies for Pyridine Rings
Direct nitration of the pyridine ring is notoriously difficult due to the deactivating effect of the nitrogen atom, which is often protonated under the strongly acidic conditions of nitration. researchgate.net However, several strategies have been developed to achieve this transformation.
One common method involves the use of nitric acid in the presence of a strong dehydrating agent, such as trifluoroacetic anhydride, which can lead to the formation of 3-nitropyridines in moderate to good yields. rsc.org Another approach, known as Bakke's procedure, involves the reaction of pyridine with dinitrogen pentoxide to form an N-nitropyridinium ion, which upon treatment with aqueous sodium bisulfite, yields 3-nitropyridine. researchgate.net For pyridines bearing activating groups, such as amines, nitration can be achieved under less harsh conditions. For instance, the nitration of pyridine-2,6-diamines in a mixture of nitric acid and oleum (B3057394) gives significantly higher yields compared to using nitric acid and concentrated sulfuric acid. google.com A more recent development involves a dearomatization-rearomatization strategy for the meta-nitration of pyridines, which provides a mild, catalyst-free, and scalable process. acs.org
| Nitrating Agent/System | Position of Nitration | Substrate Scope |
| HNO3 / Trifluoroacetic Anhydride | 3-position | Substituted pyridines rsc.org |
| N2O5 then NaHSO3 | 3-position | Pyridine researchgate.net |
| HNO3 / Oleum | (varies) | Pyridine-2,6-diamines google.com |
| Dearomatization-Rearomatization | meta-position | Pyridines and quinolines acs.org |
Selective Alkoxylation Techniques (e.g., Methoxylation)
The introduction of an alkoxy group, such as a methoxy group, onto a pyridine ring can be achieved through several methods, primarily involving nucleophilic substitution or, more recently, direct C-H functionalization.
Nucleophilic Aromatic Substitution (SNAr): This is a classical and widely used method where a leaving group, typically a halide, on the pyridine ring is displaced by an alkoxide nucleophile. For example, 2-chloro-4-methyl-5-nitropyridine (B1210972) can be converted to 2-methoxy-4-methyl-5-nitropyridine by reaction with sodium methoxide in methanol. prepchem.com The success of this reaction is highly dependent on the position of the leaving group and the presence of electron-withdrawing groups that activate the ring towards nucleophilic attack.
Direct C-H Functionalization: More recently, methods for the direct C-H alkoxylation of pyridines have emerged, offering a more atom-economical approach. While challenging, some progress has been made. For instance, methods for the C4-selective functionalization of pyridines have been developed using strategies such as conversion to heterocyclic phosphonium (B103445) salts followed by transformation into heteroaryl ethers. acs.org Additionally, the use of blocking groups can enable selective functionalization at specific positions, such as the C4 position, via Minisci-type reactions. nih.gov While direct C3-hydroxylation of pyridines has been achieved via photochemical valence isomerization of pyridine N-oxides, the direct C-H methoxylation of the pyridine core remains an area of active research. acs.org
Halogen-Methoxy Exchange Reactions in Nicotinates (e.g., from chloro- to methoxy- derivatives)
A fundamental and widely employed method for the synthesis of methoxy-substituted nicotinates, including precursors to this compound, is the nucleophilic substitution of a halogen atom, typically chlorine, with a methoxy group. This transformation is a classic example of a halogen-methoxy exchange reaction.
The process generally involves reacting a chloro-nicotinate derivative with a source of methoxide ions, such as sodium methoxide, often in methanol as the solvent. The reaction proceeds as the methoxide ion acts as a nucleophile, attacking the electron-deficient carbon atom of the pyridine ring that is bonded to the chlorine atom, leading to the displacement of the chloride ion.
Detailed research findings from various studies illustrate the practical application of this methodology. For instance, the synthesis of methyl 2-methoxy-4-methyl nicotinate has been successfully achieved by reacting ethyl 2-chloro-4-methyl nicotinate with a sodium methoxide solution in methanol. google.com In a typical procedure, the chloro-nicotinate is added dropwise to the sodium methoxide solution at a controlled temperature, such as 50°C, and stirred for a period to ensure the completion of the reaction. google.com The resulting methoxy-nicotinate can then be isolated and purified using techniques like extraction and distillation under reduced pressure. google.com
The following table summarizes representative examples of halogen-methoxy exchange reactions found in the synthesis of various nicotinate derivatives.
Table 1: Halogen-Methoxy Exchange Reactions in Nicotinate Synthesis
| Starting Material | Reagent | Solvent | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|---|
| Ethyl 2-chloro-4-methyl nicotinate | Sodium methoxide | Methanol | 50°C | 1 hour | Methyl 2-methoxy-4-methyl nicotinate | 63% |
| Methyl 5-chloro-2-methoxy-4-methyl nicotinate | Sodium hydroxide (B78521) (for subsequent saponification) | Water/Methanol | 90°C | 2 hours | 5-chloro-2-methoxy-4-methyl nicotinic acid | 98% |
Data sourced from patent literature detailing specific synthetic preparations. google.com
Sustainable and Efficient Synthetic Protocols
The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of safer chemicals, are increasingly influencing the design of synthetic routes for nicotinate derivatives. nih.govfrontiersin.org
Transition Metal-Free Catalysis in Nicotinate Synthesis
While traditional organic synthesis often relies on transition metal catalysts, there is a growing movement towards developing catalyst-free or metal-free catalytic systems to avoid the costs, toxicity, and product contamination associated with metals. rsc.orgnih.govyoutube.com For nicotinate synthesis, this often involves leveraging the inherent reactivity of the starting materials under specific conditions.
Nucleophilic aromatic substitution (SNAr) reactions are a prime example where transition metals can often be avoided. nih.gov The synthesis of 2-anilino nicotinic acid derivatives has been achieved under solvent- and catalyst-free conditions by simply heating 2-chloronicotinic acid with various primary aromatic amines. researchgate.net This method provides good to excellent yields in very short reaction times (15–120 minutes), highlighting an operationally simple and green procedure. researchgate.net In some cases, a simple base is sufficient to facilitate the reaction without the need for a transition metal catalyst. rsc.org
Green Solvent Systems and Reaction Optimization
The choice of solvent is a critical factor in the environmental impact of a chemical process. nih.gov Research has focused on replacing conventional polar aprotic solvents like DMF and DMSO, which have toxicity concerns, with greener alternatives. researchgate.net
Cyrene™, a bio-based solvent, has emerged as a viable substitute for these traditional solvents in the synthesis of nicotinic esters via SNAr reactions. researchgate.net Studies have shown that Cyrene™ can outperform DMF and DMSO, and its high solubility in water simplifies product purification, which can often be achieved by precipitation upon adding ice water. researchgate.net An efficient protocol using Cyrene™ for the reaction between methyl 6-chloro-5-nitronicotinate and various phenols or thiophenols was developed, achieving high yields in as little as 15 minutes. researchgate.net
Another green approach involves using aqueous solutions of ionic liquids, such as choline (B1196258) nicotinate, as the reaction medium. nih.gov The optimization of reaction conditions, such as temperature, reaction time, and reactant concentrations, is crucial for maximizing yield and minimizing energy consumption. nih.govnih.gov For instance, in the enzymatic synthesis of nicotinamide (B372718) derivatives from methyl nicotinate, optimizing the substrate molar ratio was found to be key; an excessive substrate concentration could interfere with mass transfer and reduce efficiency. nih.gov
Table 2: Green Solvents in Nicotinate Synthesis
| Reaction Type | Starting Material Example | Solvent | Key Advantage |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Methyl 6-chloro-5-nitronicotinate | Cyrene™ | Bio-based, outperforms DMF/DMSO, easy water-based workup. researchgate.net |
| Enzymatic Amidation | Methyl nicotinate | tert-Amyl alcohol | Environmentally friendly medium for lipase-catalyzed reactions. nih.gov |
| Lignin Dissolution | Choline nicotinate [Ch][Na] | Water | Forms a recyclable aqueous solution capable of dissolving lignin. nih.gov |
Reagent Recycling and Atom Economy Considerations
A core principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy. scranton.edu Processes with high atom economy generate less waste. nih.gov For example, the oxidation of 3-methylpyridine (B133936) to nicotinic acid using air as the oxidant is considered a green process with a high atom economy of 87%, as water is the only by-product. nih.gov
In addition to atom economy, the ability to recycle reagents, catalysts, and solvents is a significant step towards sustainability. In the synthesis of nicotinamide derivatives, the use of an immobilized enzyme (Novozym® 435) in a continuous-flow microreactor system allows for vastly improved reusability of the catalyst. nih.gov Similarly, acidic ionic liquids used as both catalyst and solvent in the synthesis of polysubstituted nicotinic acid esters can be recovered and reused, reducing pollution. google.com The potential to regenerate and reuse crucial reagents, such as an undesired enantiomer in a chiral synthesis, can create a closed-loop process that minimizes waste and improves economic viability. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyridine Ring
The electron-deficient nature of the pyridine ring, enhanced by the presence of a nitro group, makes this compound a candidate for nucleophilic aromatic substitution (SNAr) reactions. This type of reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group.
Reactivity of the Nitro Group and its Influence on Nucleophilic Attack
The nitro group (NO₂) at the C5 position plays a crucial role in activating the pyridine ring for nucleophilic attack. As a powerful electron-withdrawing group, it significantly reduces the electron density of the ring through both inductive and resonance effects. researchgate.net This increased electrophilicity facilitates the attack of nucleophiles. youtube.com
The SNAr mechanism proceeds via a two-step addition-elimination process. The initial attack of a nucleophile forms a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is critical for the reaction to proceed. The nitro group, particularly when positioned ortho or para to the site of attack, can effectively stabilize the negative charge through resonance delocalization. youtube.comuci.edu In this compound, the nitro group is ortho to the C4-methoxy position and para to the C2 position, thereby activating these sites for potential nucleophilic substitution.
Displacement of Halogen/Leaving Groups (e.g., for related chloro-nicotinates)
While this compound itself has a methoxy group at the C4 position, the principles of SNAr are often illustrated by the displacement of halogens in related compounds like chloro-nicotinates. In SNAr reactions, the leaving group ability of halogens often follows the order F > Cl > Br > I. This is contrary to the trend of C-X bond strength and is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com
In the case of this compound, the methoxy group can act as a leaving group, being displaced by a stronger nucleophile. The inherent electron deficiency of the pyridine ring can make it susceptible to such reactions, even without a traditional halogen leaving group. uci.edu For instance, studies on other methoxypyridines have shown that the methoxy group can be displaced by various amine nucleophiles. ntu.edu.sg
Reduction Reactions of the Nitro Moiety
The nitro group is readily susceptible to reduction, which is a key transformation for this class of compounds, often leading to the corresponding amino derivatives that are valuable synthetic intermediates.
Catalytic Hydrogenation and Chemo-selective Reduction Methods
The reduction of a nitro group in a molecule containing other reducible functionalities, such as an ester, requires chemo-selective methods to avoid unwanted side reactions.
Catalytic hydrogenation is a common method for nitro group reduction. Catalysts such as palladium on carbon (Pd/C) are often employed. mdpi.comnih.gov Transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a catalyst, is a mild and effective technique that tolerates various functional groups, including esters and heterocyclic rings. mdpi.comnih.gov Mechanochemical ball milling in conjunction with catalytic transfer hydrogenation has also been demonstrated as a clean and efficient approach for the reduction of aromatic nitro compounds. mdpi.com
Another highly effective chemo-selective method involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a metal salt like iron(II) chloride (FeCl₂). d-nb.inforesearchgate.net This system has been shown to selectively reduce the nitro group in various nitroarenes, including pyridine derivatives bearing ester groups, with high yields, leaving the ester functionality intact. d-nb.inforesearchgate.net The reaction typically proceeds under mild conditions at room temperature. researchgate.net Other catalytic systems, such as those based on silver nanoparticles, have also been developed for the selective reduction of nitro compounds. rsc.org
Table 1: Chemo-selective Reduction Methods for Nitro-Aromatic Esters This table presents data for substrates structurally related to this compound, demonstrating the efficacy of these reduction methods.
| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl 4-nitrobenzoate | NaBH₄, FeCl₂, THF, 25-28°C, 12h | Methyl 4-aminobenzoate | 96% | researchgate.net |
| Ethyl 3-nitrobenzoate | NaBH₄, FeCl₂, THF, 25-28°C, 12h | Ethyl 3-aminobenzoate | 95% | researchgate.net |
| Methyl 2-nitrobenzoate | NaBH₄, FeCl₂, THF, 25-28°C, 12h | Methyl 2-aminobenzoate | 93% | researchgate.net |
| Methyl 5-nitropyridine-2-carboxylate | NaBH₄, FeCl₂, THF, 25-28°C, 12h | Methyl 5-aminopyridine-2-carboxylate | 92% | d-nb.info |
| 4-Nitroacetophenone | HCOOH·NEt₃, Ru-catalyst | 1-(4-Aminophenyl)ethanone | >99% | |
| 1-Chloro-4-nitrobenzene | Ammonium formate, Pd/C, mechanochemical milling | 4-Chloroaniline | 94% | mdpi.com |
Formation of Amino Nicotinate Derivatives
The successful chemo-selective reduction of the nitro group in this compound directly yields Methyl 4-amino-5-methoxynicotinate . This transformation converts the strongly electron-withdrawing nitro group into an electron-donating amino group, which dramatically alters the electronic properties and reactivity of the pyridine ring. The resulting amino nicotinate is a valuable building block for the synthesis of more complex heterocyclic structures and is a common intermediate in the development of pharmaceuticals. The selective reduction of related nitro-ester substrates to their corresponding amino-esters has been achieved in excellent yields, demonstrating the feasibility of this transformation. d-nb.inforesearchgate.net
Ester Functionality Transformations
The methyl ester group in this compound can undergo various transformations characteristic of carboxylic acid esters.
One of the most fundamental reactions is hydrolysis , which can be carried out under either acidic or basic conditions. This reaction would convert the methyl ester into the corresponding 4-methoxy-5-nitronicotinic acid .
Another important transformation is amidation or aminolysis , where the ester reacts with an amine to form the corresponding amide. This reaction typically requires heat or catalysis. Biocatalysis, using enzymes like lipases (e.g., Novozym® 435), has emerged as a green and efficient method for the amidation of nicotinate esters, providing high yields under mild conditions.
Ester Hydrolysis and Saponification
The methyl ester group is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid and methanol. This transformation can be catalyzed by either acid or base.
Under acidic conditions, the reaction is the reverse of Fischer esterification. The process is typically performed by heating the ester in an aqueous solution containing a strong acid, such as hydrochloric acid or sulfuric acid. The reaction is reversible and generally requires a large excess of water to be driven to completion.
Basic hydrolysis, or saponification, is an irreversible process that yields a carboxylate salt and an alcohol. libretexts.org This is typically achieved by treating the ester with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide. The resulting carboxylate salt can then be acidified in a separate step to produce the free carboxylic acid, 4-methoxy-5-nitronicotinic acid.
A representative procedure for the hydrolysis of a similar methyl ester involves heating under reflux with sodium hydroxide in a mixture of water and methanol. chemspider.com
Table 1: Representative Conditions for Ester Hydrolysis
| Reaction | Reagents | Conditions | Products |
| Acidic Hydrolysis | Water, Strong Acid (e.g., HCl) | Heating | 4-methoxy-5-nitronicotinic acid, Methanol |
| Saponification | Strong Base (e.g., NaOH), Water | Heating | Sodium 4-methoxy-5-nitronicotinate, Methanol |
Transesterification Processes
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this would involve reacting it with a different alcohol in the presence of an acid or base catalyst to form a new ester. This reaction is an equilibrium process, and to favor the formation of the desired product, the reactant alcohol is often used in large excess, or the methanol by-product is removed as it forms.
This method is widely used in industrial applications for the synthesis of various esters. researchgate.net For instance, reacting this compound with ethanol (B145695) would yield Ethyl 4-methoxy-5-nitronicotinate and methanol.
Derivatization at the Pyridine Nitrogen Atom (e.g., N-alkylation/quaternization)
The lone pair of electrons on the nitrogen atom of the pyridine ring makes it nucleophilic and susceptible to reactions with electrophiles. N-alkylation, or quaternization, involves the reaction of the pyridine nitrogen with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt, a pyridinium (B92312) salt.
This quaternization would likely increase the electron-withdrawing nature of the pyridine ring, potentially influencing the reactivity of the other substituents. The resulting pyridinium salt would also exhibit increased solubility in polar solvents.
Condensation and Cyclization Reactions Utilizing Reactive Sites
The structure of this compound possesses several reactive sites that could participate in condensation and cyclization reactions. The nitro group, in particular, is a versatile functional group that can be a precursor for various cyclization strategies.
For example, reduction of the nitro group to an amino group would yield Methyl 4-methoxy-5-aminonicotinate. This resulting aminonicotinate derivative would be a valuable intermediate for the synthesis of fused heterocyclic systems. The amino group and the adjacent ester functionality could undergo intramolecular cyclization or intermolecular condensation with other bifunctional reagents to form various bicyclic heterocycles, such as pyrido-pyrimidines or pyrido-pyrazines. The functional groups on related molecules, like Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate, are known to facilitate further chemical modifications, making them versatile building blocks.
Furthermore, the methoxy group, being on an electron-deficient pyridine ring activated by the nitro group, could potentially undergo nucleophilic aromatic substitution with suitable nucleophiles, leading to further derivatization and subsequent cyclization possibilities. A similar pattern is observed in the synthesis of 2-methoxy-4-methyl-5-nitropyridine from 2-chloro-4-methyl-5-nitropyridine, where a methoxy group is introduced via nucleophilic substitution. prepchem.com
Advanced Spectroscopic Elucidation of Methyl 4 Methoxy 5 Nitronicotinate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed structural map can be constructed.
¹H NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. For Methyl 4-methoxy-5-nitronicotinate, the spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the methyl ester and methoxy (B1213986) groups.
The pyridine ring contains two aromatic protons. Due to the substitution pattern, these protons are in different chemical environments and are expected to appear as singlets, as they lack adjacent protons for spin-spin coupling. The electron-withdrawing nature of the nitro group (at C5) and the ester group (at C3), combined with the electron-donating effect of the methoxy group (at C4), will influence the chemical shifts of the two aromatic protons (H-2 and H-6). The proton at the C-2 position is anticipated to be downfield due to its proximity to the nitrogen atom of the pyridine ring and the ester group. The proton at the C-6 position will also be significantly downfield due to the adjacent nitrogen and the deshielding effect of the nitro group.
The methoxy group (-OCH₃) and the methyl ester group (-COOCH₃) protons are expected to appear as sharp singlets in the upfield region of the spectrum, typically between 3.8 and 4.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 (Pyridine ring) | ~8.5 - 9.0 | Singlet (s) |
| H-6 (Pyridine ring) | ~8.8 - 9.2 | Singlet (s) |
| -OCH₃ (Methoxy) | ~3.9 - 4.1 | Singlet (s) |
Note: These are predicted values based on typical chemical shifts for similar substituted pyridine structures.
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.
The spectrum will feature signals for the six carbons of the pyridine ring, the carbon of the methyl ester group, and the carbon of the methoxy group. The chemical shifts of the ring carbons are influenced by the attached functional groups. The carbons attached to the electronegative nitro (C-5) and methoxy (C-4) groups, as well as the carbonyl carbon (C-3) and the ring carbons adjacent to the nitrogen (C-2 and C-6), will have characteristic chemical shifts. The carbonyl carbon of the ester group will appear significantly downfield, typically in the range of 160-170 ppm. The carbons of the methyl ester and methoxy groups will be found in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~150 - 155 |
| C-3 | ~120 - 125 |
| C-4 | ~155 - 160 |
| C-5 | ~135 - 140 |
| C-6 | ~145 - 150 |
| C=O (Ester) | ~163 - 168 |
| -OCH₃ (Methoxy) | ~55 - 60 |
Note: These are predicted values based on typical chemical shifts for similar substituted pyridine structures.
To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu In the case of this compound, a COSY spectrum would be expected to show no cross-peaks between the aromatic protons H-2 and H-6, confirming their lack of direct coupling and supporting their assignment as singlets. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. columbia.edu It is invaluable for assigning the signals of protonated carbons. For example, the HSQC spectrum would show a correlation between the signal for the H-2 proton and the C-2 carbon, and between the H-6 proton and the C-6 carbon. It would also correlate the methoxy protons to the methoxy carbon and the methyl ester protons to the methyl ester carbon. sdsu.educolumbia.edu
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and molecular formula of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. researchgate.net For this compound (C₈H₈N₂O₅), the exact mass can be calculated and compared to the experimentally determined value. This comparison can confirm the molecular formula with a high degree of confidence.
Table 3: HRMS Data for this compound
| Molecular Formula | Calculated Monoisotopic Mass (m/z) |
|---|
An observed mass that matches this calculated value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is particularly useful for analyzing complex mixtures and for the purification and identification of synthetic products. bldpharm.com
In the context of this compound, an LC-MS method would first separate the compound from any starting materials, byproducts, or impurities. The separated compound would then enter the mass spectrometer, where its molecular weight could be confirmed.
Furthermore, tandem mass spectrometry (LC-MS/MS) can be used to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely include:
Loss of the nitro group (-NO₂)
Loss of the methoxy group (-OCH₃) or a methyl radical (-CH₃) from the methoxy group.
Loss of the methyl ester group (-COOCH₃) or parts of it, such as methoxycarbonyl radical (•COOCH₃) or a methoxy radical (•OCH₃). youtube.com
Cleavage of the ester functionality.
The analysis of these fragmentation patterns can help to confirm the presence and location of the various functional groups on the pyridine ring. nih.govnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups present within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is produced which acts as a molecular fingerprint. For this compound, the IR spectrum reveals the presence of its key structural components: the aromatic pyridine ring, the nitro group, the methoxy group, and the methyl ester.
The aromatic nature of the pyridine ring is confirmed by several characteristic bands. The C-H stretching vibrations of the aromatic ring typically appear in the region of 3100-3000 cm⁻¹. orgchemboulder.comlibretexts.org Furthermore, C-C stretching vibrations within the ring give rise to absorptions in the 1600-1400 cm⁻¹ range. orgchemboulder.comvscht.cz
The presence of the nitro group (NO₂) is indicated by two strong and distinct absorption bands. The asymmetric stretching vibration of the N-O bond in aromatic nitro compounds is typically observed in the 1550-1475 cm⁻¹ region, while the symmetric stretch appears at a lower frequency, generally between 1360-1290 cm⁻¹. blogspot.comrsc.orgorgchemboulder.com The high intensity of these bands is a result of the large change in dipole moment associated with the N-O bond vibrations. spectroscopyonline.com
The methoxy group (-OCH₃) attached to the aromatic ring can be identified by its characteristic C-H stretching and bending vibrations, as well as the C-O stretching vibration. The asymmetric and symmetric C-H stretching of the methyl group occurs just below 3000 cm⁻¹. The C-O stretching vibration of an aryl ether is typically found in the region of 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).
Finally, the methyl ester functional group (-COOCH₃) is characterized by a strong carbonyl (C=O) stretching absorption and C-O stretching bands. The C=O stretch for an ester is one of the most prominent peaks in the spectrum, typically appearing in the range of 1750-1735 cm⁻¹. spectroscopyonline.com Conjugation with the aromatic ring can shift this peak to a slightly lower wavenumber. Additionally, two C-O stretching vibrations are expected: one for the C-O-C linkage of the ester, which is typically found between 1300-1100 cm⁻¹. spectroscopyonline.com
A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |
| Aromatic Ring (Pyridine) | C-H Stretch | 3100 - 3000 |
| C-C Stretch | 1600 - 1400 | |
| Nitro Group (NO₂) | Asymmetric N-O Stretch | 1550 - 1475 |
| Symmetric N-O Stretch | 1360 - 1290 | |
| Methoxy Group (-OCH₃) | C-H Stretch | 2950 - 2850 |
| Asymmetric C-O Stretch | 1275 - 1200 | |
| Symmetric C-O Stretch | 1075 - 1020 | |
| Methyl Ester (-COOCH₃) | C=O Stretch | 1750 - 1735 |
| C-O Stretch | 1300 - 1100 |
X-ray Crystallography for Solid-State Structure Determination
It is anticipated that this compound would crystallize in a common crystal system such as monoclinic or orthorhombic. The crystal structure of related nitropyridine derivatives often reveals a nearly planar conformation of the pyridine ring. researchgate.net The substituents, namely the methoxy, nitro, and methyl ester groups, will likely exhibit some degree of torsion relative to the plane of the pyridine ring. The extent of this twisting is influenced by steric hindrance between adjacent groups and by electronic effects.
In the solid state, the molecular packing is expected to be governed by a network of intermolecular interactions. Given the functional groups present, weak C-H···O hydrogen bonds are likely to be a significant feature, connecting adjacent molecules. These interactions would involve the hydrogen atoms of the methyl groups and the aromatic ring acting as donors, and the oxygen atoms of the nitro, methoxy, and carbonyl groups acting as acceptors. Furthermore, π-π stacking interactions between the electron-deficient pyridine rings of neighboring molecules may also contribute to the stability of the crystal lattice. researchgate.net
The precise arrangement of the molecules in the crystal, including the crystal system, space group, and unit cell dimensions, would be determined by the intricate balance of these intermolecular forces to achieve the most thermodynamically stable packing.
A hypothetical table of crystallographic parameters for this compound, based on common findings for similar compounds, is presented below.
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P-1 (for Monoclinic) / Pca2₁ or Pnma (for Orthorhombic) |
| Key Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking |
| Molecular Conformation | Near-planar pyridine ring with some torsion of substituents |
Computational Chemistry and Theoretical Investigations of Methyl 4 Methoxy 5 Nitronicotinate
Quantum Mechanical (QM) Calculations for Electronic Structure and Stability
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular geometry, and energetic stability.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like methyl 4-methoxy-5-nitronicotinate, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G*, would be instrumental in determining its optimized geometry, electronic properties, and thermodynamic stability. Such studies are crucial for understanding the interplay of the methoxy (B1213986), nitro, and methyl nicotinate (B505614) groups on the pyridine (B92270) ring. While DFT studies have been conducted on related nitroaromatic and methoxy-substituted compounds, specific data for this compound is not currently published.
Conformational Analysis
The presence of the methoxy and ester functional groups allows for rotational freedom, leading to different possible conformations of this compound. A thorough conformational analysis, typically performed using computational methods, would identify the most stable conformers and the energy barriers between them. This information is critical as the conformation can significantly influence the molecule's physical and chemical properties. However, a specific conformational analysis for this compound has not been reported in the literature.
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is a key tool for elucidating reaction mechanisms and identifying transient structures like transition states. For this compound, theoretical studies could predict its reactivity in various chemical transformations, such as nucleophilic aromatic substitution or reduction of the nitro group. By mapping the potential energy surface and locating the transition state structures, chemists can gain a deeper understanding of reaction pathways and kinetics. At present, no such predictive studies for the reaction mechanisms involving this compound have been published.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational methods can accurately predict spectroscopic data, which is invaluable for the characterization of new compounds. The Gauge-Independent Atomic Orbital (GIAO) method, for instance, is commonly used to calculate NMR chemical shifts. nih.govnih.gov Similarly, the calculation of vibrational frequencies can aid in the interpretation of infrared (IR) spectra. nih.gov Comparing predicted spectra with experimental data can confirm the structure of a synthesized molecule. While experimental NMR data exists for related compounds, predicted spectroscopic parameters for this compound are not available in the scientific literature.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, including intermolecular interactions in different environments. For this compound, MD simulations could offer insights into its solvation and how it interacts with other molecules, which is particularly relevant for understanding its behavior in solution or in biological systems. Currently, there are no published MD simulation studies specifically focused on this compound.
Quantitative Structure-Property Relationship (QSPR) Studies
QSPR models are statistical tools that correlate the chemical structure of a compound with its physical, chemical, or biological properties. These models can be used to predict properties such as solubility, boiling point, or toxicity. Developing a QSPR model that includes this compound would require a dataset of related compounds with known properties. To date, no specific QSPR studies featuring this compound have been identified.
Strategic Applications of Methyl 4 Methoxy 5 Nitronicotinate As a Versatile Synthetic Intermediate
Construction of Complex Heterocyclic Systems
The synthesis of fused heterocyclic ring systems is a cornerstone of medicinal and materials chemistry. The inherent reactivity of a substituted nicotinate (B505614) scaffold suggests that Methyl 4-methoxy-5-nitronicotinate could serve as a precursor to more complex structures.
Pyrido-fused Ring Systems
Pyrido-fused ring systems are a class of heterocyclic compounds where a pyridine (B92270) ring is fused to one or more other rings. These structures are of significant interest due to their diverse biological activities. While general methods exist for the synthesis of such systems, specific literature detailing the use of this compound as a starting material is not available. Hypothetically, the nitro group could be reduced to an amino group, which could then participate in cyclization reactions with adjacent functionalities to form fused rings.
Pyridinone and Pyridinone Derivatives
Pyridinones are another important class of heterocyclic compounds with applications in medicinal chemistry. The transformation of a methoxypyridine to a pyridinone is a known synthetic strategy. However, specific research outlining the conversion of this compound to a pyridinone derivative could not be found in the public domain.
Novel Nicotinate Scaffolds with Diverse Substitution Patterns
The functional groups present in this compound offer theoretical pathways to introduce diverse substitution patterns on the nicotinate scaffold. The nitro group can be a versatile handle for various transformations, including reduction to an amine or displacement via nucleophilic aromatic substitution, while the methoxy (B1213986) group can also be a site for chemical modification. Despite this potential, explicit research detailing these transformations for this specific compound is not currently available.
Building Block in Pre-clinical Organic Synthesis Research
The utility of a chemical compound as a building block in pre-clinical research is determined by its ability to be efficiently converted into a variety of more complex molecules with potential biological or material properties.
Precursors for Advanced Organic Materials
Advanced organic materials, such as those used in electronics and photonics, often rely on highly functionalized aromatic and heterocyclic cores. The electronic properties of the pyridine ring in this compound, influenced by the electron-withdrawing nitro group and electron-donating methoxy group, could make it an interesting, albeit unexplored, precursor for such materials.
Intermediates for Agrochemicals Research
The pyridine ring is a common motif in many successful agrochemicals. The development of new pesticides and herbicides often involves the synthesis and screening of libraries of compounds based on a core scaffold. While substituted nicotinates are a known class of compounds in agrochemical research, there is no specific, publicly accessible research that identifies this compound as a key intermediate in the synthesis of novel agrochemical candidates.
Chiral Synthesis and Stereoselective Transformations
Currently, there is a lack of specific, published research detailing the use of this compound as a key starting material or intermediate in chiral synthesis or stereoselective transformations. While the functional groups present on the molecule—a nitro group, a methoxy group, and a methyl ester on a pyridine ring—suggest potential for various chemical modifications, specific protocols for its conversion into chiral products with high enantiomeric or diastereomeric excess have not been found in the available scientific literature.
Development of Chemical Probes and Research Tools
Similarly, the application of this compound in the development of chemical probes and other research tools is not well-documented.
Probes for Biochemical Pathway Investigations
The investigation of biochemical pathways often relies on specifically designed molecular probes that can interact with and report on biological systems. While nitroaromatic compounds can sometimes serve as precursors for fluorescent probes or pharmacologically active molecules, there is no specific information available to suggest that this compound has been developed or utilized for this purpose. The exploration of its potential in this area would require dedicated research and development.
Ligands for Chemical Biology Studies
In chemical biology, ligands are crucial for studying protein function and interaction networks. The structural features of this compound could theoretically be modified to create ligands for specific biological targets. However, there are no current studies or reports that describe its use or derivatization to serve as a ligand in chemical biology research.
While related compounds, such as other substituted nitrobenzoates and biphenyls, have been investigated for their biological activities and potential as inhibitors of protein-protein interactions, this research does not directly involve this compound. For instance, certain nitrobenzo[c] smolecule.compharmaffiliates.comresearchgate.netoxadiazol-4-yl derivatives have been identified as inhibitors of c-Myc–Max dimerization. nih.gov This highlights the potential of the broader class of nitroaromatic compounds, but specific data for the subject compound is not available.
Future Prospects and Emerging Research Frontiers for Methyl 4 Methoxy 5 Nitronicotinate
Automation and High-Throughput Synthesis Methodologies
The synthesis of complex molecules like Methyl 4-methoxy-5-nitronicotinate traditionally involves multi-step processes that can be both time-consuming and labor-intensive. The advent of automation and high-throughput (HTS) technologies offers a paradigm shift in the discovery and optimization of synthetic routes.
High-throughput screening of reaction conditions, utilizing robotic platforms, can rapidly evaluate a wide array of catalysts, solvents, and temperature profiles to identify optimal parameters for the synthesis of this compound. For instance, the nitration and methoxylation steps, which are crucial for the formation of the core structure, could be systematically optimized. A representative data table for a hypothetical HTS campaign is presented below, illustrating how various parameters could be screened to maximize the yield of a key intermediate.
Table 1: Illustrative High-Throughput Screening Data for a Key Synthetic Step
| Experiment ID | Catalyst | Solvent | Temperature (°C) | Reagent Concentration (M) | Yield (%) |
| A1 | H₂SO₄ | Acetonitrile | 25 | 0.1 | 45 |
| A2 | Fe(NO₃)₃ | Dichloromethane | 25 | 0.1 | 52 |
| A3 | H₂SO₄ | Acetonitrile | 50 | 0.1 | 68 |
| A4 | Fe(NO₃)₃ | Dichloromethane | 50 | 0.1 | 61 |
| B1 | H₂SO₄ | Acetonitrile | 25 | 0.2 | 55 |
| B2 | Fe(NO₃)₃ | Dichloromethane | 25 | 0.2 | 60 |
| B3 | H₂SO₄ | Acetonitrile | 50 | 0.2 | 75 |
| B4 | Fe(NO₃)₃ | Dichloromethane | 50 | 0.2 | 69 |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
Flow Chemistry Approaches for Efficient Production
Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, presents significant advantages for the synthesis of nitroaromatic compounds. vapourtec.com The enhanced heat and mass transfer in microreactors or packed-bed reactors allows for safer handling of potentially exothermic nitration reactions and can lead to improved yields and selectivity. vapourtec.com
For the production of this compound, a multi-step flow synthesis could be envisioned. This would involve the sequential introduction of reagents into the flowing stream, with each step being optimized for residence time, temperature, and stoichiometry. The benefits would include reduced reaction times, minimized risk of runaway reactions, and the potential for straightforward scale-up. vapourtec.com A simplified schematic of a potential flow chemistry setup is outlined below.
Table 2: Conceptual Flow Chemistry Parameters for Synthesis
| Reaction Step | Reactor Type | Temperature (°C) | Residence Time (min) | Reagents |
| Nitration | Packed-Bed | 10 - 30 | 5 - 15 | Nitrating agent, Pyridine (B92270) precursor |
| Methoxylation | Microreactor | 60 - 80 | 10 - 20 | Methoxide (B1231860) source, Nitrated intermediate |
| Esterification | Packed-Bed | 80 - 100 | 15 - 30 | Methanol (B129727), Acid catalyst |
This table represents a conceptual design and is not based on a validated process for this compound.
Integration of Artificial Intelligence and Machine Learning in Reaction Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing synthetic chemistry by enabling the prediction of reaction outcomes and the design of novel synthetic pathways. nd.edu For a molecule like this compound, where established synthetic routes may be limited, ML models could be trained on large datasets of pyridine functionalization reactions to predict the feasibility and yield of various synthetic strategies. nd.edunih.gov
Algorithms can analyze the electronic and steric properties of the pyridine precursor to suggest the most effective reagents and conditions for introducing the methoxy (B1213986) and nitro groups at the desired positions. escholarship.org This predictive power can significantly reduce the number of trial-and-error experiments required, accelerating the research and development process.
Exploration of Photo- and Electrocatalytic Transformations
Modern synthetic methods are increasingly moving towards more sustainable and efficient catalytic processes. Photocatalysis and electrocatalysis offer promising avenues for the functionalization of pyridine rings under mild conditions. researchgate.netfigshare.comnumberanalytics.com
Visible-light photocatalysis could potentially be employed for the introduction of functional groups onto the pyridine core of this compound. researchgate.netkaist.ac.kr This technique often utilizes inexpensive and environmentally benign catalysts and can offer unique selectivities not achievable through traditional thermal methods. researchgate.netkaist.ac.kr Similarly, electrocatalytic methods could be explored for redox transformations, such as the selective reduction of the nitro group to an amine, which would open up further avenues for derivatization. Electrocatalytic hydrogenation of pyridines has been shown to be an energy-efficient process. nih.govacs.org
Advanced Characterization Techniques Beyond Standard Spectroscopy
While standard spectroscopic techniques like NMR and mass spectrometry are indispensable for structural elucidation, advanced methods can provide deeper insights into the properties of this compound.
Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC), are crucial for the unambiguous assignment of all proton and carbon signals in a complex substituted pyridine like this. nih.govplos.org Furthermore, solid-state NMR could provide information on the crystal packing and polymorphism of the solid material.
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. nih.gov Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns, which can provide valuable structural information, particularly in distinguishing it from isomers. nih.govnih.gov For instance, the fragmentation of the N-oxide, if formed as a byproduct or intermediate, could be specifically monitored. nih.govresearchgate.net
Computational studies, such as Density Functional Theory (DFT), can be used to predict spectroscopic properties and to understand the electronic structure and reactivity of the molecule. tandfonline.comresearchgate.netnih.gov Such calculations can complement experimental data and aid in the interpretation of complex spectra.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
